molecular formula C10H13NO2S B2866113 Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate CAS No. 500725-85-9

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2866113
CAS No.: 500725-85-9
M. Wt: 211.28
InChI Key: IYQXYSFQURNDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate is a thiazole-derived ester characterized by a cyclopropyl substituent at the 4-position of the thiazole ring and an ethyl acetate group at the 2-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often studied for their biological activity and applications in medicinal chemistry. The cyclopropyl group introduces steric and electronic effects due to its strained three-membered ring structure, which may influence reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name

ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)5-9-11-8(6-14-9)7-3-4-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQXYSFQURNDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500725-85-9
Record name ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-cyclopropyl-1,3-thiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Scientific Research Applications

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include esters with varying substituents on the thiazole ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position 4) Molecular Weight (g/mol) SMILES Notation Biological Relevance (if available)
Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate C₉H₁₁NO₂S Cyclopropyl 197.26 CCOC(=O)CC1=NC(=CS1)C2CC2 Limited data; structural analog to bioactive thiazolides
Ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate C₁₂H₁₇NO₂S Cyclopentyl 247.33 CCOC(=O)CC1=NC(=CS1)C2CCCC2 No direct bioactivity reported
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate C₇H₉NO₂S Methyl 185.25 CCOC(=O)CC1=NC(=CS1)C Potential precursor for antiviral agents

Key Observations:

Cyclopentyl: A bulkier substituent that increases lipophilicity (logP) compared to cyclopropyl, which may improve membrane permeability but reduce solubility. Methyl: Simplest substituent, offering minimal steric effects and higher solubility but lower target selectivity .

Biological Relevance: Thiazolide derivatives with substituents like hydroxybenzamido or trifluoromethyl have shown inhibitory activity against SARS-CoV-2 Main Protease (Mpro) and Methyltransferase (MTase) in molecular dynamics (MD) simulations .

Biological Activity

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group enhances its chemical properties, making it a candidate for various therapeutic applications. The molecular formula is C9H11N2O2SC_9H_{11}N_2O_2S, with a molecular weight of approximately 197.26 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing thiazole rings have been investigated for their potential as enzyme inhibitors. Specifically, they may interact with enzymes involved in metabolic pathways, thereby modulating biological processes.
  • Receptor Modulation : The compound may also act as a modulator of various receptors, influencing neurotransmitter release and signal transduction pathways.

Antimicrobial Activity

Research has indicated that thiazole derivatives possess significant antimicrobial properties. This compound has shown potential in inhibiting the growth of various bacterial strains. A study demonstrated that similar thiazole compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may have comparable efficacy .

Anticancer Properties

Thiazole derivatives are recognized for their anticancer activities. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.3Cytotoxicity observed
HeLa (Cervical Cancer)10.5Induction of apoptosis
MCF7 (Breast Cancer)12.8Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Similar thiazole derivatives have shown the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators like TNF-alpha and IL-6 . This suggests that this compound may be beneficial in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study involving the synthesis and evaluation of various thiazole derivatives indicated that those with cyclopropyl substitutions exhibited enhanced anticancer activity compared to their non-substituted counterparts. This compound was among those tested and showed promising results against multiple cancer cell lines .
  • Antimicrobial Evaluation : In a comparative study, this compound was tested against standard antibiotics. It demonstrated comparable or superior activity against certain strains of bacteria, highlighting its potential as an alternative antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.